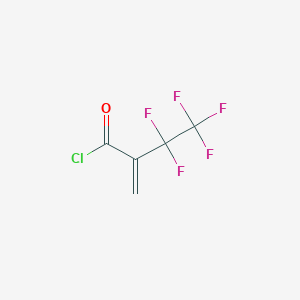
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C₅H₂ClF₅O. This compound is characterized by the presence of five fluorine atoms, a chlorine atom, and a methylene group attached to a butanoyl chloride backbone. It is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride typically involves the reaction of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl fluoride with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
C5H2F5O+SOCl2→C5H2ClF5O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.
Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.
Hydrolysis: The major product is 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.
Reduction: The major product is the corresponding alcohol.
Scientific Research Applications
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.
Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties.
Biological Research: The compound is employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanol
- 3,3,4,4,4-Pentafluoro-2-methylidenebutanamide
Uniqueness
3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is unique due to its high reactivity and the presence of multiple fluorine atoms, which impart distinct electronic properties. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials.
Properties
CAS No. |
824411-01-0 |
|---|---|
Molecular Formula |
C5H2ClF5O |
Molecular Weight |
208.51 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluoro-2-methylidenebutanoyl chloride |
InChI |
InChI=1S/C5H2ClF5O/c1-2(3(6)12)4(7,8)5(9,10)11/h1H2 |
InChI Key |
HPHUVENASZQSPB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C(=O)Cl)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


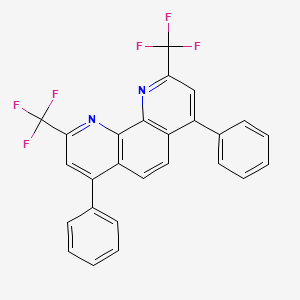
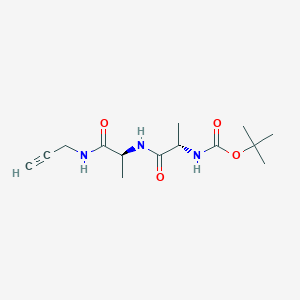
![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)

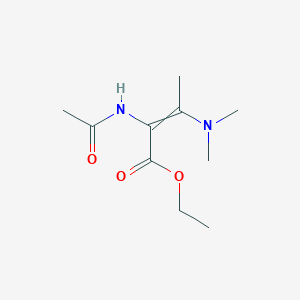
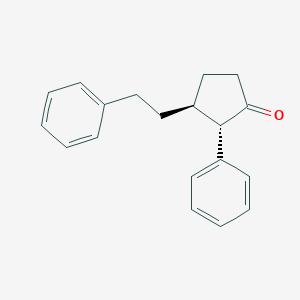


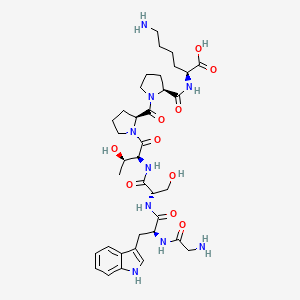
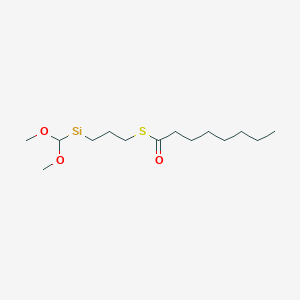
![N-Phenyl-3-[(2-phenylaziridin-1-yl)imino]butanamide](/img/structure/B14224965.png)
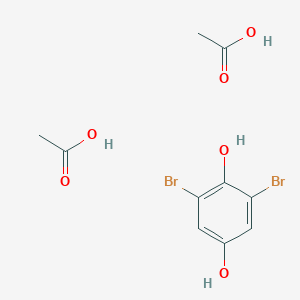
![4-[tert-Butyl(prop-2-en-1-yl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B14224977.png)
![(1E,1'E)-1,1'-(9,9'-Spirobi[fluorene]-2,2'-diyl)bis(3,3-diethyltriaz-1-ene)](/img/structure/B14224978.png)
